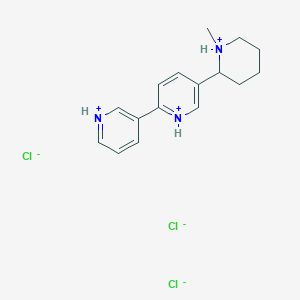
5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride
Description
5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride is a complex organic compound belonging to the class of bipyridinium salts This compound features a bipyridinium core structure, which is a dicationic system consisting of two pyridine rings connected by a methylene bridge
Properties
IUPAC Name |
5-(1-methylpiperidin-1-ium-2-yl)-2-pyridin-1-ium-3-ylpyridin-1-ium;trichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.3ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;;;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHLGGJGJAYMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCCCC1C2=C[NH+]=C(C=C2)C3=C[NH+]=CC=C3.[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347854 | |
| Record name | 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215641-91-0 | |
| Record name | 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride typically involves multiple steps, starting with the preparation of the bipyridinium core. The final step involves the addition of trichloride anions to form the desired salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the bipyridinium core.
Reduction: Reduced forms of the compound, potentially leading to the formation of new functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups attached to the core structure.
Scientific Research Applications
Chemistry: In chemistry, 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride is used as a versatile reagent for synthesizing other complex organic compounds. Its ability to undergo various reactions makes it a valuable tool in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of electron transfer processes. Its redox properties make it suitable for use as a redox-active probe in biological systems.
Medicine: In the medical field, this compound can be explored for its antimicrobial properties. Its ability to disrupt microbial cell membranes may make it a candidate for developing new antibiotics.
Industry: In industry, this compound can be used as a catalyst or an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride exerts its effects involves its redox properties. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological molecules or chemical substrates to facilitate redox processes.
Comparison with Similar Compounds
2,2'-Bipyridine: A simpler bipyridinium compound without the piperidinium group.
4,4'-Bipyridine: Another bipyridinium compound with a different substitution pattern.
1,10-Phenanthroline: A tridentate ligand with similar redox properties.
Uniqueness: 5-(1-Methyl-2-piperidiniumyl)-2,3'-bipyridinium trichloride stands out due to its unique combination of the bipyridinium core and the piperidinium group. This structural feature imparts distinct chemical and biological properties, making it more versatile and potentially more effective in certain applications compared to its simpler counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


